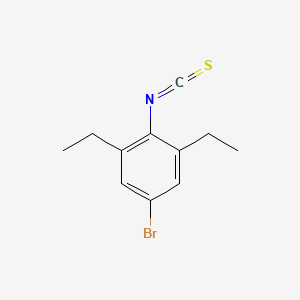

4-Bromo-2,6-diethylphenyl isothiocyanate

Description

4-Bromo-2,6-diethylphenyl isothiocyanate is a halogenated aromatic compound containing an isothiocyanate (-NCS) functional group. These analogs differ in their substituents (methyl, ethyl, or fluorine groups), which influence their physicochemical properties and reactivity.

Properties

CAS No. |

1000577-77-4 |

|---|---|

Molecular Formula |

C11H12BrNS |

Molecular Weight |

270.19 g/mol |

IUPAC Name |

5-bromo-1,3-diethyl-2-isothiocyanatobenzene |

InChI |

InChI=1S/C11H12BrNS/c1-3-8-5-10(12)6-9(4-2)11(8)13-7-14/h5-6H,3-4H2,1-2H3 |

InChI Key |

AHSBEJJMBBGQLP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1N=C=S)CC)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Bromo-2,6-diethylphenyl isothiocyanate typically involves the reaction of primary amines with carbon disulfide and a base, followed by the addition of an electrophile such as tosyl chloride . This method is efficient and yields high purity products. Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the availability of the compound for research and commercial applications .

Chemical Reactions Analysis

4-Bromo-2,6-diethylphenyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the formation of thiourea derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Addition Reactions: It can participate in addition reactions with various reagents, forming new compounds with different functional groups.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Building Block: The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, forming thioureas and other derivatives.

- Functionalization: It can be used to modify biomolecules, enhancing their functionality for specific applications in research.

2. Biological Studies:

- Anticancer Activity: Research indicates that 4-Bromo-2,6-diethylphenyl isothiocyanate exhibits potential anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth by interacting with cell cycle regulation pathways.

- Antifungal Properties: The compound displays antifungal activity against various pathogens, making it valuable in agricultural applications as a natural fungicide.

- Neuroprotective Effects: Preliminary studies suggest that it may reduce oxidative stress-induced neuronal cell death, indicating potential benefits for neurodegenerative conditions.

3. Medicinal Chemistry:

- Drug Development: The compound's ability to interact with biological targets positions it as a candidate for drug development. Its derivatives are being explored for therapeutic applications against various diseases .

Anticancer Activity

A study focusing on the anticancer effects of this compound demonstrated its efficacy in inducing cell death in various cancer cell lines. The compound's mechanism involves the activation of apoptotic pathways and inhibition of proliferative signals.

Antifungal Efficacy

In a comparative study assessing antifungal activity, this compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL against Candida albicans and Aspergillus niger, highlighting its potential as an effective antifungal agent.

Neuroprotection Research

Research into the neuroprotective effects of this compound revealed its capability to modulate antioxidant enzyme activities in neuronal cultures. This suggests that it could be beneficial in mitigating oxidative damage associated with neurodegenerative diseases.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Reacts with nucleophiles to form thioureas |

| Anticancer Research | Induces apoptosis in cancer cells | Inhibits tumor growth through apoptotic pathways |

| Antifungal Activity | Effective against fungal pathogens | MIC of 15 µg/mL against Candida albicans and Aspergillus niger |

| Neuroprotection | Reduces oxidative stress-induced neuronal cell death | Modulates antioxidant enzyme activities |

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-diethylphenyl isothiocyanate involves its interaction with various molecular targets. It can react with nucleophilic sites in proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, resulting in antimicrobial or anticancer effects . The specific pathways involved depend on the target organism or cell type being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of structurally related brominated phenyl isothiocyanates:

Key Observations :

- Fluorine substituents (in 4-bromo-2,6-difluorophenyl isothiocyanate) introduce strong electron-withdrawing effects, enhancing electrophilicity at the isothiocyanate group .

- Molecular Weight and Polarity :

Nucleophilic Substitution Reactions

Studies on phenyl carbonyl isothiocyanates (e.g., ) reveal that substituents significantly influence reaction mechanisms. For example:

- Methyl-substituted derivatives exhibit moderate reactivity in aminolysis reactions, forming zwitterionic tetrahedral intermediates (T±) during nucleophilic substitution .

- Fluorinated analogs are more reactive due to enhanced electrophilicity, accelerating the rate-limiting breakdown of the -NCS group .

Biological Activity

4-Bromo-2,6-diethylphenyl isothiocyanate is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound belongs to the isothiocyanate class of compounds, characterized by the presence of the isothiocyanate functional group (-N=C=S). Isothiocyanates are known for their diverse biological activities, including anticancer effects, which are attributed to their ability to modulate various cellular pathways.

Isothiocyanates exert their biological effects through several mechanisms:

- Induction of Apoptosis : Isothiocyanates can activate apoptotic pathways in cancer cells. They have been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.

- Cell Cycle Arrest : These compounds can induce cell cycle arrest at various phases, particularly G1 and G2/M phases, leading to inhibited cell proliferation.

- Inhibition of Tumor Growth : Studies indicate that isothiocyanates can inhibit tumor growth by interfering with angiogenesis and metastasis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| HepG2 (Liver Cancer) | 13.004 | High anti-proliferative activity |

| HeLa (Cervical) | 15.451 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 18.000 | Significant reduction in cell viability |

These values indicate that this compound exhibits potent anticancer properties, particularly against liver cancer cells.

Case Studies

- HepG2 Cell Line Study : A study investigated the effects of this compound on HepG2 cells using an MTT assay. The compound demonstrated an IC50 value of 13.004 µg/mL, indicating strong cytotoxicity compared to other tested compounds .

- Combination Therapy : Research has shown that combining isothiocyanates with traditional chemotherapy agents enhances anticancer efficacy. For instance, when used alongside doxorubicin, this compound exhibited synergistic effects in inhibiting tumor growth in various cancer models .

- Mechanistic Insights : Molecular docking studies suggest that this compound interacts with key proteins involved in cell survival and apoptosis regulation. The binding affinity with Protein Kinase B (Akt) was notably high, indicating a potential pathway for inducing apoptosis in cancer cells .

Safety and Toxicity Profile

While the anticancer properties are promising, the safety profile of this compound must be considered. Preliminary studies suggest that it exhibits low toxicity towards normal cells at therapeutic concentrations. For example, in normal fibroblast cells (WI38), the IC50 was found to be greater than 35 µM, indicating a favorable safety margin compared to its cytotoxic effects on cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-2,6-diethylphenyl isothiocyanate, and how can purity be optimized?

- Methodology :

- Start with 4-bromo-2,6-diethylaniline as the precursor. React with thiophosgene (CSCl₂) in a polar aprotic solvent (e.g., dichloromethane or THF) under anhydrous conditions.

- Use a molar ratio of 1:1.2 (amine:thiophosgene) to minimize side reactions.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H/¹³C NMR (characteristic peaks: δ ~7.2 ppm for aromatic protons, δ ~130 ppm for thiocyanate carbon) .

- Key Data :

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 298.18 g/mol (calculated) | PubChem |

| Solubility | Soluble in THF, DCM, acetone | ECHA |

Q. How should researchers handle and store this compound to prevent degradation?

- Methodology :

- Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to avoid hydrolysis of the isothiocyanate group.

- Conduct stability tests via TLC or FTIR (monitor N=C=S stretching at ~2050 cm⁻¹) after prolonged storage .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and ethyl substituents influence reactivity in nucleophilic addition reactions?

- Methodology :

- Perform kinetic studies with nucleophiles (e.g., amines, thiols) in DMF at varying temperatures (25–60°C).

- Compare reaction rates with analogous compounds (e.g., 4-bromophenyl isothiocyanate) using GC-MS or LC-MS.

- Mechanistic Insight : The bromo group enhances electrophilicity at the thiocyanate carbon, while ethyl groups increase steric hindrance, slowing bimolecular reactions. DFT calculations (B3LYP/6-31G*) can model transition states .

Q. What strategies mitigate side reactions (e.g., dimerization) during cross-coupling applications?

- Methodology :

- Use Pd(PPh₃)₄ or NiCl₂(dppe) catalysts for Suzuki-Miyaura coupling with arylboronic acids.

- Add ligands (e.g., SPhos) to suppress β-hydroide elimination. Monitor reaction progress via ¹H NMR (disappearance of aryl bromide peak at δ ~7.5 ppm) .

- Data Contradiction :

- reports KOH-promoted cyclization in DMF, but excessive base may degrade the isothiocyanate group. Optimize base concentration (0.1–0.5 M) .

Q. How can computational tools predict synthetic pathways for derivatives of this compound?

- Methodology :

- Use AI-driven platforms (e.g., Reaxys or Pistachio) for retrosynthesis. Input SMILES string (BrC1=C(C(C)C)N=C=S) and select "one-step synthesis" filters.

- Validate predicted routes (e.g., thiocyanation of 4-bromo-2,6-diethylaniline) experimentally .

Biological and Material Science Applications

Q. What in vitro assays are suitable for studying its bioactivity (e.g., antimicrobial or anticancer effects)?

- Methodology :

- Test against Gram-positive bacteria (e.g., Staphylococcus aureus) using microbroth dilution (MIC assay). Compare with benzyl isothiocyanate (positive control).

- For anticancer studies, use MTT assays on HeLa cells. Dissolve in DMSO (final concentration ≤0.1% v/v) .

Q. How does this compound interact with biomolecules (e.g., proteins or DNA) in structural studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.